N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE
Description
N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-bromophenyl group and an acetamide side chain containing a piperidine ring.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c17-13-6-4-12(5-7-13)14-11-22-16(18-14)19-15(21)10-20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGGKGASEFXXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with chloroacetyl chloride and subsequent substitution with piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Pd/C and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: As a potential antimicrobial and anticancer agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
Patent-Derived Quinoline-Piperidine Acetamide Analogs
- Examples :
- 2-(1-Isopropylpiperidin-4-ylidene)acetamide derivatives (Patent Publication, 2019).
- Core Structure: Quinoline-acetamide hybrids with substituted piperidine.
- Key Differences: Complex substituents (e.g., tetrahydrofuran-3-yloxy, cyano groups) enhance target specificity, likely for kinase inhibition. Bromophenyl-thiazole in the target compound may offer distinct π-π stacking or halogen-bonding interactions compared to quinoline’s planar aromatic system.
Hypothesized Pharmacological Properties Based on Structural Features
| Compound | Core Structure | Key Substituents | Hypothesized Properties |
|---|---|---|---|
| Target Compound | Thiazole-acetamide | 4-Bromophenyl, Piperidine | High lipophilicity; kinase/CNS target potential |
| N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide | Propanamide-piperidine | Methoxymethyl, Phenyl | Intermediate solubility; scaffold for drug synthesis |
| Quinoline-piperidine acetamide (Patent) | Quinoline-acetamide | Tetrahydrofuran, Cyano, Chlorophenyl | High binding affinity; kinase inhibitor |
Substituent-Driven Activity
- Bromophenyl-Thiazole: Bromine’s halogen-bonding capacity may improve target engagement (e.g., ATP-binding pockets in kinases).
- Piperidine vs. Quinoline: Piperidine’s flexibility may favor CNS penetration, while quinoline’s rigidity supports kinase inhibition .
Biological Activity
N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrNOS and features a piperidine ring that adopts a chair conformation. The thiazole ring forms dihedral angles with adjacent rings, contributing to its structural properties. Notably, intramolecular hydrogen bonding and weak π–π interactions are observed in its crystalline form .
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, including those similar to N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-y)acetamide, promising results were noted against both Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| d1 | Staphylococcus aureus | 200 |
| d2 | Escherichia coli | 150 |
| d3 | Candida albicans | 300 |
Anticancer Activity
The anticancer potential of N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-y)acetamide has been explored through various in vitro assays. One study utilized the Sulforhodamine B (SRB) assay to assess its efficacy against MCF7 breast cancer cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds showing IC values lower than those of standard chemotherapeutics like doxorubicin .
Case Study: MCF7 Cell Line
In a comparative study, compounds derived from thiazole were tested against the MCF7 cell line:
- Compound d6 : IC = 15 µM
- Compound d7 : IC = 12 µM
- Doxorubicin : IC = 20 µM
These results suggest that some thiazole derivatives may be more effective than traditional treatments in specific contexts .
The mechanism by which N-[4-(4-Bromophenyl)-13-thiazol-2-y]–2-(piperidin-1-y)acetamide exerts its biological effects is multifaceted. Studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as Na/K-ATPase and Ras oncogene activity. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-Bromophenyl)-13-Thiazol-2-yl]-2-(Piperidin-1-yl)Acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling a thiazole intermediate with a piperidine-containing acetamide precursor. For example, nucleophilic substitution or condensation reactions between 4-(4-bromophenyl)thiazol-2-amine and 2-(piperidin-1-yl)acetyl chloride can yield the target compound. Reaction efficiency is optimized by:
- Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups .
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize side products .
- Monitoring reaction progress via TLC or HPLC to ensure completion before proceeding .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?
Methodological Answer: Validation requires a multi-technique approach:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR to verify bromophenyl (δ ~7.5 ppm for aromatic protons) and piperidinyl (δ ~2.5–3.5 ppm for N-CH groups) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular weight (e.g., [M+H] at m/z 422.05 for CHBrNOS) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data versus computational modeling predictions for this compound's conformation?
Methodological Answer: Discrepancies between X-ray crystallography and DFT calculations are addressed by:
- Refining crystallographic data using SHELX software to resolve thermal motion artifacts or disorder in the piperidinyl group .
- Comparing torsion angles from crystal structures with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify steric or electronic mismatches .
- Validating hydrogen bonding patterns (e.g., acetamide C=O interactions) via Hirshfeld surface analysis .
Q. How does the presence of the 4-bromophenyl and piperidinyl groups influence the compound's binding affinity to G-protein coupled receptors (GPCRs)?
Methodological Answer: The 4-bromophenyl group enhances hydrophobic interactions with GPCR binding pockets (e.g., FPR2 receptors), while the piperidinyl group contributes to hydrogen bonding via its tertiary amine. Experimental approaches include:
- Radioligand Binding Assays : Competitive displacement of -labeled agonists (e.g., FPR2-specific ligands) to calculate K values .
- Calcium Mobilization Assays : Measure intracellular Ca flux in transfected HEK293 cells to assess receptor activation .
- Molecular Dynamics Simulations : Dock the compound into GPCR homology models (e.g., using AutoDock Vina) to predict binding modes .
Q. What methodological challenges arise in assessing the compound's stability under varying pH and temperature conditions, and how are they addressed?
Methodological Answer: Challenges include hydrolysis of the acetamide bond in acidic/basic conditions and thermal degradation. Solutions involve:
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24 hours) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar acetamides) .
- Buffer Compatibility Testing : Use ammonium acetate buffers (pH 6.5) to mimic physiological conditions and assess solubility/stability .
Q. How are structure-activity relationship (SAR) studies designed to evaluate the impact of substituent variations on biological activity?
Methodological Answer: SAR studies systematically modify substituents (e.g., replacing bromine with chlorine or altering piperidine ring size) and evaluate effects via:
- In Vitro Bioassays : Test analogs against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
- Metabolic Stability Screening : Incubate analogs with liver microsomes to identify structural features affecting half-life (e.g., bromine vs. methoxy groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
